

Potential research applications of (6-Methoxypyridin-3-YL)methanol in medicinal chemistry

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Compound of Interest

Compound Name: (6-Methoxypyridin-3-YL)methanol

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(6-Methoxypyridin-3-YL)methanol: A Versatile Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide on its Potential Research Applications

For Researchers, Scientists, and Drug Development Professionals

(6-Methoxypyridin-3-YL)methanol, a substituted pyridine derivative, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features, including the electron-donating methoxy group and the reactive hydroxymethyl moiety, make it an attractive starting material for the synthesis of a diverse range of biologically active compounds. This technical guide explores the potential research applications of **(6-Methoxypyridin-3-YL)methanol**, detailing its role in the development of novel therapeutics targeting key signaling pathways implicated in cancer, inflammation, and pain.

Chemical Properties and Synthesis

(6-Methoxypyridin-3-YL)methanol, with the chemical formula C₇H₉NO₂ and a molecular weight of 139.15 g/mol, is a colorless to pale-yellow liquid.^[1] It is characterized by the presence of a pyridine ring, a methoxy group at the 6-position, and a methanol group at the 3-position.^[2] This arrangement of functional groups allows for a variety of chemical modifications, making it a valuable scaffold for combinatorial chemistry and lead optimization.

A common synthetic route to **(6-Methoxypyridin-3-YL)methanol** involves the reduction of methyl 6-methoxynicotinate.[3]

Experimental Protocol: Synthesis of **(6-Methoxypyridin-3-YL)methanol**

Materials:

- Methyl 6-methoxynicotinate
- Tert-butyl methyl ether (MTBE)
- Sodium bis(2-methoxyethoxy)aluminum hydride (65% solution in toluene)
- 3.5N Sodium hydroxide solution
- Toluene
- Ice bath
- Nitrogen atmosphere

Procedure:

- Dissolve methyl 6-methoxynicotinate (1 equivalent) in MTBE under a nitrogen atmosphere and cool the solution in an ice bath.[3]
- Slowly add sodium bis(2-methoxyethoxy)aluminum hydride (1.2 equivalents) to the reaction mixture over 1.5 hours, maintaining the temperature below 15°C.[3]
- After the addition is complete, continue stirring for 20 minutes.[3]
- Slowly add 3.5N aqueous sodium hydroxide solution, keeping the temperature below 15°C. [3]
- Warm the reaction mixture to 32°C and stir for 45 minutes.[3]
- Separate the organic layer. Extract the aqueous layer with MTBE.[3]

- Combine the organic layers and concentrate under reduced pressure.[3]
- Add toluene to the residue and perform azeotropic distillation. Repeat this step three times to yield **(6-Methoxypyridin-3-YL)methanol** as a light yellow oil.[3]

Applications in Medicinal Chemistry

The **(6-Methoxypyridin-3-YL)methanol** scaffold has been successfully incorporated into a variety of potent and selective inhibitors targeting key enzymes in cellular signaling pathways.

PI3K/mTOR Dual Inhibitors

The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4]

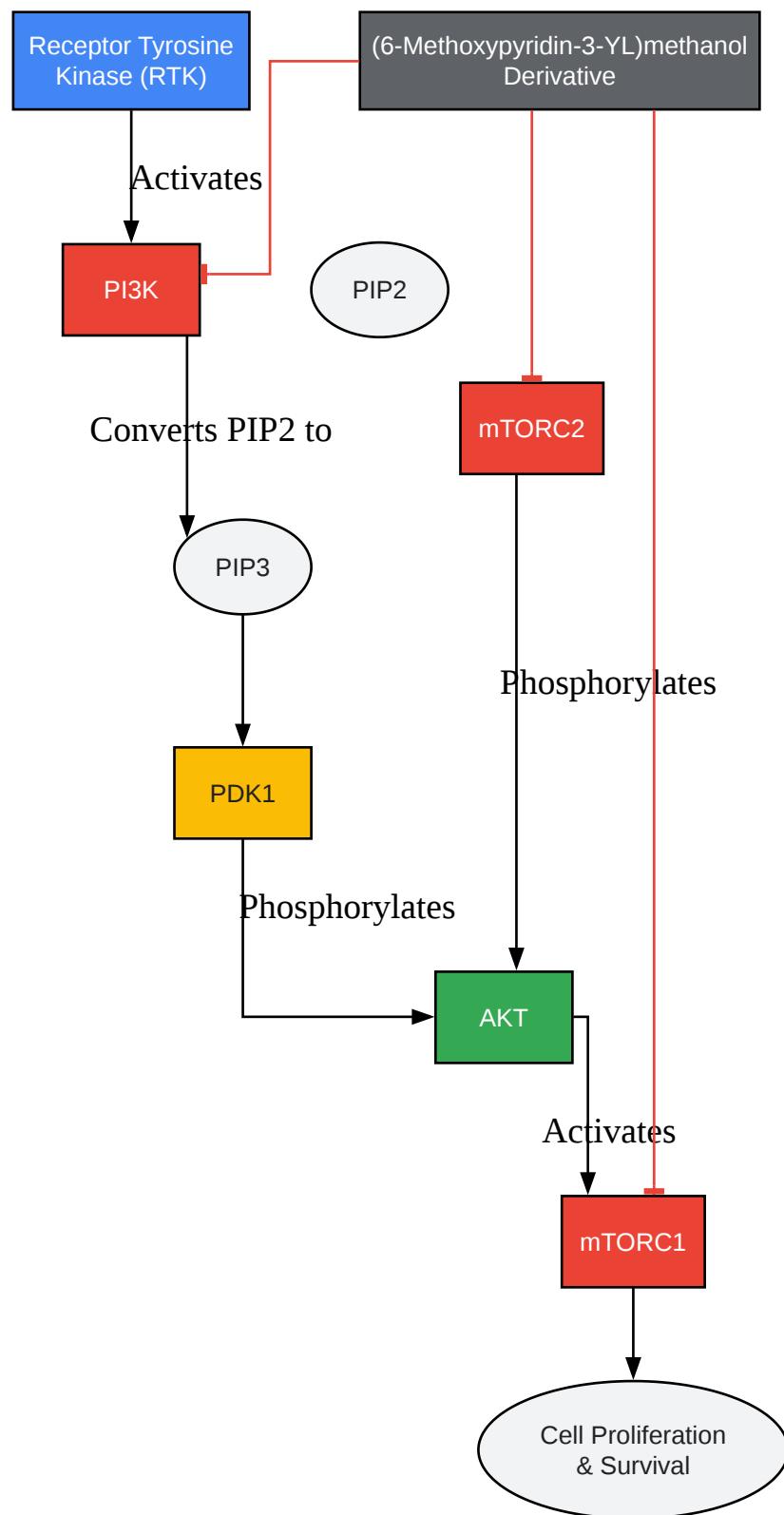
Derivatives of **(6-Methoxypyridin-3-YL)methanol** have been investigated as dual PI3K/mTOR inhibitors. For instance, a series of sulfonamide methoxypyridine derivatives has demonstrated potent inhibitory activity against both PI3K α and mTOR.[5][4]

Quantitative Data: PI3K/mTOR Inhibitory Activity

Compound	Target	IC50 (nM)	Cell Line	Antiproliferative IC50 (nM)
22c	PI3K α	0.22	MCF-7	130
mTOR	23	100	HCT-116	20

Data synthesized from a study on sulfonamide methoxypyridine derivatives.[5][4]

Signaling Pathway: PI3K/AKT/mTOR



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Caption: PI3K/mTOR signaling pathway and points of inhibition.

Experimental Protocol: PI3K/mTOR Kinase Assay (General)

This protocol outlines a general procedure for an in vitro kinase assay to determine the IC₅₀ values of inhibitor compounds.

Materials:

- Recombinant PI3K and mTOR enzymes
- Substrate (e.g., PIP2 for PI3K)
- ATP
- Test compounds (derivatives of **(6-Methoxypyridin-3-YL)methanol**)
- Assay buffer
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader

Procedure:

- In a 384-well plate, add the test compound at various concentrations.
- Add a solution containing the respective kinase (PI3K or mTOR).
- Initiate the kinase reaction by adding a solution containing the substrate and ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the reaction and deplete the remaining ATP by adding a suitable reagent (e.g., ADP-Glo™ Reagent).
- Incubate for 40 minutes.

- Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30 minutes.
- Measure the luminescence using a plate reader.
- Calculate the IC₅₀ value from the dose-response curve.[\[4\]](#)

Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists

TRPV3 is a non-selective cation channel primarily expressed in the skin and neuronal tissues. It is implicated in temperature sensation, pain perception, and skin barrier function.[\[2\]](#)[\[3\]](#)[\[6\]](#) Antagonists of TRPV3 are being explored for the treatment of chronic pain and inflammatory skin disorders.

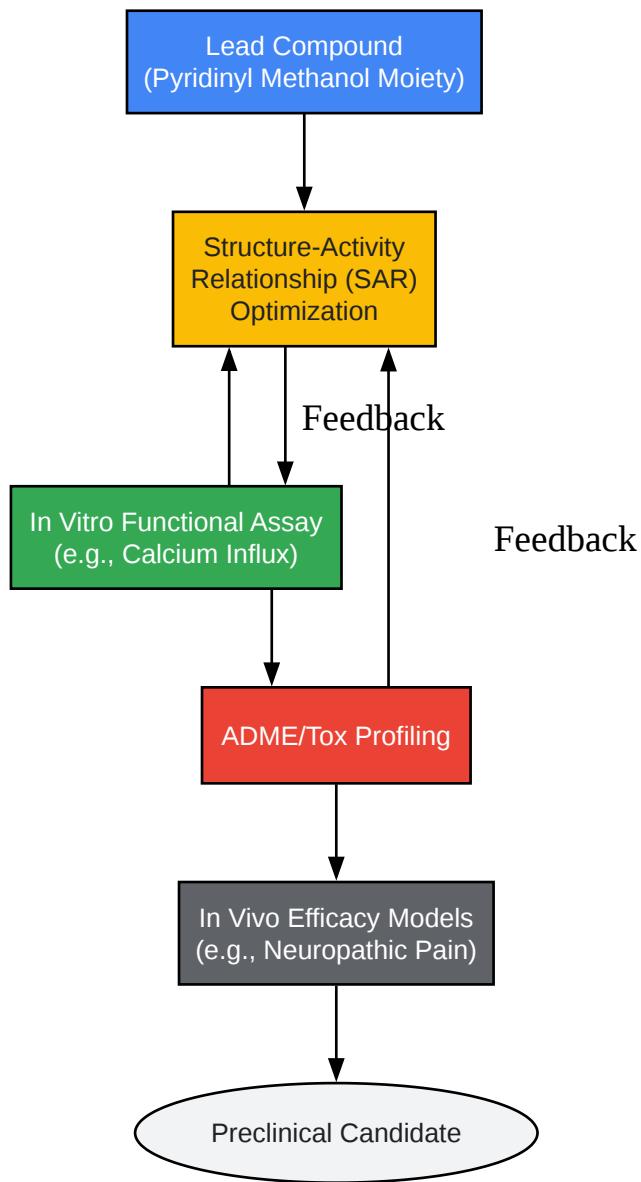
The pyridinyl methanol moiety is a key feature in a class of potent and selective TRPV3 antagonists.[\[2\]](#)[\[3\]](#)[\[6\]](#)

Quantitative Data: TRPV3 Antagonist Activity

Compound	Target	IC ₅₀ (μM)
74a	TRPV3	0.38

Data for a representative (pyridin-2-yl)methanol derivative.[\[2\]](#)

Experimental Workflow: Development of TRPV3 Antagonists



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Caption: Workflow for TRPV3 antagonist drug discovery.

RET Kinase Inhibitors

The Rearranged during Transfection (RET) receptor tyrosine kinase plays a critical role in cell growth, differentiation, and survival. Aberrant RET signaling, due to mutations or fusions, is a driver in several types of cancer, including thyroid and non-small cell lung cancer.^[1]

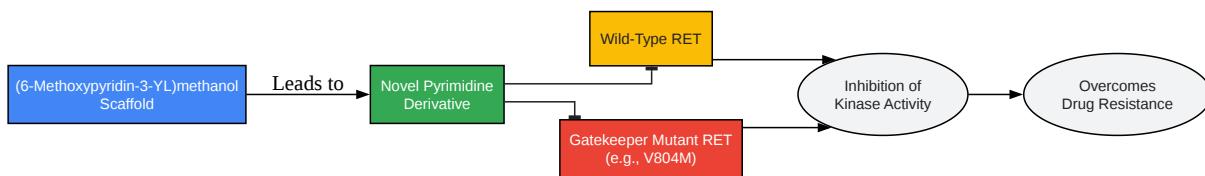
The pyridine scaffold is a key component in the development of potent RET inhibitors, including those active against gatekeeper mutations that confer resistance to existing therapies.^[1]

Quantitative Data: RET Inhibitor Activity

Compound	Target	IC50 (nM)
20	RET (wild-type)	6.20
RET (V804M mutant)		18.68

Data for a representative N-trisubstituted pyrimidine derivative.[\[1\]](#)

Logical Relationship: Overcoming Drug Resistance



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Caption: Logic for overcoming RET kinase inhibitor resistance.

Conclusion

(6-Methoxypyridin-3-YL)methanol has proven to be a highly valuable and adaptable scaffold in the field of medicinal chemistry. Its utility in the synthesis of potent and selective inhibitors for critical therapeutic targets such as PI3K/mTOR, TRPV3, and RET kinases highlights its significant potential for the development of novel drugs. The synthetic accessibility and the capacity for diverse chemical modifications make **(6-Methoxypyridin-3-YL)methanol** a key building block for future drug discovery efforts aimed at addressing a wide range of diseases. Further exploration of this scaffold is warranted to unlock its full therapeutic potential.

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